Recent studies provide quantitative data on Epitalon's effects on telomere biology in human cell lines. The following table consolidates key findings from a 2025 study [1] [2].
| Cell Line / Type | Treatment Regimen | Key Quantitative Findings | Postulated Mechanism |
|---|---|---|---|
| Normal Fibroblast (IBR.3) | 1.0 µg/mL daily for 3 weeks | Dose-dependent telomere length extension [1] [2] | Upregulation of hTERT mRNA and telomerase enzyme activity [1] [2] |
| Normal Epithelial (HMEC) | 1.0 µg/mL daily for 3 weeks | Dose-dependent telomere length extension [1] [2] | Upregulation of hTERT mRNA and telomerase enzyme activity [1] [2] |
| Breast Cancer (21NT, BT474) | 0.1 - 1.0 µg/mL daily for 4 days | Significant telomere length extension [1] [2] | Activation of Alternative Lengthening of Telomeres (ALT) pathway [1] [2] |
To illustrate a key methodology, here is the protocol from a 2025 study investigating Epitalon's effect on wound healing in a diabetic retinopathy model [3].
Epitalon's biological effects are attributed to its multi-pathway mechanism. The diagram below synthesizes its key modes of action as described across multiple studies.
Epitalon's multi-pathway mechanism of action involves nuclear, cytoplasmic, and systemic effects.
For professionals designing research programs around Epitalon, several critical factors and knowledge gaps require attention.
Epitalon is a tetrapeptide with a molecular formula of C₁₄H₂₂N₄O₉ and a molecular weight of 390.349 g/mol for its free base form [1]. The trifluoroacetic acid (TFA) salt, commonly used in research, has the formula C₁₆H₂₃F₃N₄O₁₁ and a molecular weight of 504.37 g/mol [2] [3].
The standard form has its amino acids—L-Alanine, L-Glutamic acid, L-Aspartic acid, and Glycine—linked by α-peptide bonds [4]. A less common variant with gamma-carboxyl linkages has been reported but is not widely used [4].
Epitalon exhibits a range of biological activities through multiple pathways, positioning it as a multi-target geroprotector.
| Biological Activity | Observed Effect / Outcome | Model System | Key Mechanism(s) / Notes |
|---|---|---|---|
| Telomerase Activation & Telomere Elongation | Increased telomere length; extended replicative lifespan beyond Hayflick limit [1] [5]. | Human somatic cells (e.g., fibroblasts), human cell lines (21NT, BT474, IBR.3, HMEC) [1] [5]. | Upregulation of hTERT mRNA and telomerase enzyme activity in normal cells; activation of Alternative Lengthening of Telomeres (ALT) in some cancer cells [5]. |
| Antioxidant Effects | Increased activity of antioxidant enzymes (SOD, Glutathione Peroxidase, Glutathione-S-Transferase) [1]. | Aging rats [1]. | Putative activation of the Nrf2 pathway; reduction of oxidative stress markers [6]. |
| Oncostatic & Anti-Tumor Effects | Reduced incidence of spontaneous tumors and metastases [1]. | Mouse models [1] [3]. | Exact molecular mechanism is not fully defined [1]. |
| Pineal Gland & Circadian Rhythm Regulation | Restored melatonin secretion patterns [1]. | Aged monkeys and humans [1]. | Direct effect on pinealocytes, increasing AANAT enzyme and pCREB transcription factor [4]. |
| Immune System Modulation | Increased mRNA levels of Interleukin-2 (IL-2); shifted lymphocyte differentiation towards B-cells (increased CD20) [4]. | Mouse splenocytes, rat pineal gland cultures [4]. | Effects observed at ultra-low doses (10⁻¹⁷–10⁻¹⁵ M), suggesting high potency [4]. |
The following diagram summarizes the multi-pathway mechanism of action of Epitalon based on current research evidence.
Epitalon's multi-pathway geroprotective mechanisms and outcomes.
For researchers looking to replicate or build upon existing work, here are detailed methodologies from recent studies.
This protocol is used to quantify changes in telomere length in mammalian cell lines after Epitalon treatment [5].
This protocol assesses the long-term geroprotective and oncostatic effects of Epitalon in a mouse model [3].
While preclinical data is promising, it is important to note that Epitalon is still considered an experimental research compound [6]. Most human data comes from small-scale trials, and large-scale clinical studies are needed to confirm its efficacy and long-term safety [1] [6]. A significant part of the research has been conducted by a single institute in Russia [1].
| Mechanism of Action | Observed Effect | Experimental Model | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Telomere Maintenance & Telomerase Activation | Increased telomere length and telomerase activity [1] [2] | Human breast cancer cell lines (21NT, BT474) [2] | Dose-dependent telomere extension (0.1-1.0 µg/mL for 4 days) [2] | [2] |
| Normal human fibroblast (IBR.3) and epithelial (HMEC) cells [2] | Telomere extension after 1.0 µg/mL daily for 3 weeks; Upregulation of hTERT mRNA and telomerase enzyme activity [2] | [2] | ||
| Life-span extension | Drosophila melanogaster (fruit flies) and mice [3] | Increased lifespan in animal models [3] | [3] | |
| Antioxidant & Oxidative Stress Resilience | Enhanced antioxidant defense | Old rats [4] | Stimulated expression of antioxidant enzymes (SOD, ceruloplasmin); effects sometimes exceeded melatonin [4] | [4] |
| Circadian Rhythm Restoration | Stimulation of melatonin synthesis | Rat pinealocyte cells [5] | Statistically significant increase in AANAT enzyme and pCREB transcription factor [5] | [5] |
| Human trial (75 women) [6] | 0.5 mg/day increased melatonin synthesis by 160% vs. placebo [6] | [6] | ||
| Immune System Recalibration | Modulation of immune response | Mouse splenocytes [5] | Elevated IL-2 mRNA levels within 5 hours [5] | [5] |
| Rat pineal gland culture [5] | Increased B-cell marker CD20; decreased undifferentiated CD5+ cells [5] | [5] | ||
| Tumor Suppression | Inhibited spontaneous tumor development | Mice [3] | Inhibitory effect on spontaneous tumors; fewer/smaller tumors in cancer-induced rats [3] [6] | [3] [6] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from key studies.
This protocol quantifies telomere length, hTERT expression, and telomerase activity.
While human clinical protocols are not standardized, the following research regimens have been used.
The following diagrams illustrate the primary signaling pathways and experimental workflows involved in Epitalon TFA's action.
Epitalon TFA's multi-pathway geroprotective mechanisms of action.
Experimental workflow for in vitro analysis of Epitalon TFA effects on telomeres.
Epitalon exerts its effects through several key biological mechanisms, supported by in vitro and in vivo studies [1] [2] [3].
The following table summarizes quantitative data from pivotal studies on Epitalon's effects on telomeres and gene expression.
Table 1: Key Quantitative Findings from Experimental Studies
| Experimental Model | Treatment Protocol | Key Measured Outcome | Result | Citation |
|---|
| Human breast cancer cell lines (21NT, BT474) & normal cells (IBR.3, HMEC) | Dose: 0.1, 0.2, 0.5, 1.0 μg/mL daily. Duration: 4 days (cancer), 3 weeks (normal). | Telomere length (by qPCR), Telomerase activity, hTERT expression, ALT activity. | Dose-dependent telomere extension. Normal cells: via hTERT/telomerase upregulation. Cancer cells: via ALT activation. [3] | Khavinson et al., 2025 | | Cultured rat pinealocytes | Treated with Epitalon vs. controls. | AANAT enzyme & pCREB transcription factor concentrations. | Statistically significant increase in AANAT & pCREB, indicating direct stimulation of melatonin synthesis. [1] | PMC11943447 | | Human neuroblastoma NB7 cells (under hypoxia) | Treated with Epitalon. | mRNA levels of Neprilysin (NEP) & Insulin-degrading enzyme (IDE). | Prevented the hypoxia-induced decrease, maintaining mRNA levels at ~100% of normoxia baseline (vs. ~70% in hypoxic controls). [1] | PMC11943447 | | Splenocytes from CBA mice | Treated with Epitalon. | mRNA levels of Interleukin-2 (IL-2). | Elevated IL-2 mRNA levels observed after 5 hours of treatment. [1] | PMC11943447 |
For research purposes, below is a detailed methodology for studying Epitalon's effects on telomere length in human cell lines, based on the 2025 study [3].
1. Cell Culture and Treatment - Cell Lines: Use both normal (e.g., fibroblast IBR.3, epithelial HMEC) and cancer (e.g., breast cancer 21NT, BT474) cell lines for comparison. - Epitalon Preparation: Dissolve Epitalon in bacteriostatic water to create a stock solution (e.g., 2.5 mg/mL). Aliquot and store at recommended temperatures. - Treatment Regimen: Treat cells daily with a range of Epitalon concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 μg/mL). Include an untreated control. Refresh culture media daily. - Duration: Treat cancer cell lines for a shorter duration (e.g., 4 days). Treat normal cell lines for a longer period (e.g., 3 weeks) to observe effects on replicative lifespan.
2. Sample Collection and Analysis - DNA/RNA Extraction: Extract genomic DNA and total RNA from cell pellets post-treatment. - Telomere Length Measurement (qPCR): - Use the qPCR method described by O'Callaghan and Fenech (2011). - Perform serial dilutions of telomere-specific (TTAGGG)n and single-copy gene (36B4) oligomers to generate standard curves. - Calculate the relative telomere length (T/S ratio) from the Ct values, which can be converted to absolute length (kilobases, kb) using the standard curve. - Telomerase Activity Assay: Use a Telomeric Repeat Amplification Protocol (TRAP) assay to quantitatively measure telomerase enzyme activity in cell lysates. - hTERT mRNA Expression: Perform quantitative RT-PCR to measure the expression levels of the hTERT gene, normalized to housekeeping genes. - ALT Activity Assessment: Analyze ALT activity via immunofluorescence for ALT-associated markers (e.g., C-circles or PML bodies).
The workflow for this protocol can be visualized as follows:
Experimental workflow for analyzing Epitalon's effects on telomeres.
Based on current research, Epitalon's mechanisms can be mapped to a multi-pathway model. The diagram below synthesizes its core actions on telomeres, gene expression, and circadian regulation.
Proposed multi-pathway mechanism of Epitalon, integrating telomere maintenance, epigenetic regulation, circadian rhythm, and antioxidant defenses.
Epitalon represents a compelling multi-pathway geroprotector. Its ability to target several hallmarks of aging simultaneously makes it a unique candidate for longevity research [2]. However, several challenges remain before clinical translation:
Research indicates that Epitalon TFA influences telomerase through several key mechanisms, primarily by modulating the expression of the telomerase reverse transcriptase (hTERT) subunit.
The following diagram outlines the primary signaling pathway through which Epitalon TFA activates telomerase and extends telomeres.
Simplified pathway of Epitalon TFA-induced telomerase activation and telomere extension.
A key 2025 study provided quantitative data on Epitalon's effects across different human cell types [1] [2]. The methodology and results are summarized below.
Key Experimental Protocol [1] [2]:
Summary of Quantitative Findings:
| Cell Type | Telomere Length Change | Proposed Primary Mechanism | Key Observation |
|---|---|---|---|
| Normal Fibroblast (IBR.3) | Increased | Telomerase upregulation | Dose-dependent extension via hTERT and telomerase [1]. |
| Normal Epithelial (HMEC) | Increased | Telomerase upregulation | Dose-dependent extension via hTERT and telomerase [1]. |
| Breast Cancer (21NT, BT474) | Increased | ALT activation | Significant telomere extension via Alternative Lengthening of Telomeres pathway [1] [4]. |
A critical finding was that Epitalon activates different telomere-lengthening mechanisms in normal versus cancerous cells [1]. In normal cells, it primarily upregulates telomerase, while in cancer cells, it can also activate the Alternative Lengthening of Telomeres (ALT) pathway [1]. This distinction is vital for evaluating its potential therapeutic profile and safety.
For professionals developing protocols or interpreting data, several technical and safety considerations are crucial.
The table below clarifies the relationship between Epitalon and its natural counterpart.
| Characteristic | Epithalamin (Natural Extract) | Epitalon (Synthetic Peptide) |
|---|---|---|
| Source | Polypeptide extract from bovine pineal glands [1] | Laboratory-synthesized [1] |
| Composition | Complex polypeptide mixture [1] | Single, defined tetrapeptide (Ala-Glu-Asp-Gly) [1] |
| Discovery & Relevance | Studied since the 1970s; established geroprotective effects [1] | Synthesized based on Epithalamin's amino acid composition; confirmed present in human pineal extract in 2017 [1] [2] |
| Common Salt Forms | Not applicable (natural extract) | Typically studied in free-base form; acetate and Trifluoroacetic acid (TFA) salts are common for R&D [1] [3] |
Chemical Structure Notes: The primary structure of synthetic Epitalon is a linear sequence of four amino acids (Ala-Glu-Asp-Gly) connected by α-peptide bonds [1]. A rare structural variant with bonds through the γ/δ-carboxylic groups of glutamic and aspartic acid has been reported, but this is an exception [1].
Epitalon is a multi-pathway geroprotector, influencing several hallmarks of aging. The diagram below illustrates its core mechanisms of action and their interrelationships.
The following table summarizes the key evidence supporting these mechanisms.
| Mechanism of Action | Key Experimental Evidence | Research Models |
|---|---|---|
| Telomere Lengthening & Telomerase Activation | Dose-dependent telomere extension; upregulation of hTERT mRNA and telomerase activity in normal cells; ALT activation in cancer cells [4]. | Human cell lines (normal breast epithelial HMEC, fibroblast IBR.3, breast cancer 21NT, BT474) [4]. |
| Epigenetic & Gene Regulation | Binds to DNA (e.g., CAG sequences) and histones H1/6, H1/3; regulates neuronal differentiation gene expression in human stem cells [5]. | In silico modeling; human gingival mesenchymal stem cells [5]. |
| Antioxidant & Wound Healing | Restored delayed wound healing; reduced HG-induced ROS; inhibited HG-induced EMT and fibrosis [5]. | Human retinal pigment epithelial cell line (ARPE-19) under high glucose (HG) conditions [5]. |
| Circadian Rhythm & Melatonin Regulation | Increased biomarkers for melatonin synthesis (AANAT, pCREB) [1]. Increased melatonin synthesis in a human trial [6]. | Rat pinealocyte cells [1]. Human trial (75 women) [6]. |
| Immune Modulation | Elevated IL-2 mRNA levels in splenocytes; influenced lymphocyte differentiation in pineal gland cultures [1]. | Mouse splenocytes; rat pineal gland cultures [1]. |
For researchers looking to replicate key findings, here are methodologies from recent studies.
This protocol is used to quantitatively assess Epitalon's effect on telomere maintenance.
This protocol models Epitalon's effect on tissue repair under diabetic retinopathy-like conditions.
Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) [1] [2]. It was developed based on the composition of Epithalamin, a natural polypeptide extract from the bovine pineal gland [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017 [1] [2].
As a geroprotector, Epitalon is noted for its multi-pathway action, simultaneously targeting several hallmarks of aging [1]. The diagram below summarizes its primary mechanisms of action.
Epitalon is commonly available as a lyophilized (freeze-dried) powder, often in the form of a trifluoroacetate (TFA) salt or acetate salt [1] [2]. The following table outlines standard reconstitution procedures.
| Parameter | Specification |
|---|---|
| Recommended Solvent | Bacteriostatic Water (0.9% Benzyl Alcohol) [3]. |
| Standard Concentration | 10 mg/mL (Reconstitute a 10 mg vial with 1 mL of solvent) [3]. |
| Reconstitution Steps | 1. Draw 1.0 mL of bacteriostatic water into a sterile syringe. 2. Slowly inject the water along the wall of the vial to minimize foaming and peptide denaturation. 3. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking [3]. | | Post-Reconstitution Handling | Storage: Refrigerate at 2–8°C (35–46°F). Stability: Use immediately or within a short timeframe; long-term stability data for reconstituted solutions is not fully established. Protection from Light: Store in the dark to preserve integrity [3]. |
The subcutaneous (SC) route is the most documented and reliable method of administration in research settings, ensuring consistent systemic absorption [1] [4]. The table below summarizes key dosing regimens reported in literature and commercial research guides.
| Protocol Type | Dosage | Cycle Duration & Frequency | Key Supporting Information |
|---|---|---|---|
| Standard Daily (Common) | 5–10 mg per day [4] | 10–20 consecutive days. Cycle repeated every 6–12 months [4]. | Derived from a synthesis of preclinical data and clinical protocols from Eastern European research [4] [5]. |
| Aggressive / "Russian" | 10 mg per day [3] | 10 consecutive days (total 100 mg) [3]. | An intensive protocol; total dosage and long-term effects require further study [3]. |
| Extended / "Ukrainian" | 10 mg per injection [3] | Single injection every 4 days for a total of 5 injections (over 17 days) [3]. | A less frequent dosing schedule; comparative efficacy to daily protocols is not established [3]. |
| Low-Dose Human Trial | 0.5–1.0 mg per day [1] [6] | Up to 20 days [1]. | Used in specific clinical studies on circadian rhythm and melatonin in elderly subjects [1] [6]. |
The following workflow outlines a standard SC injection procedure for a 10 mg daily protocol.
For research planning, it is critical to account for the following practical and safety aspects:
Epitalon represents a fascinating, multi-mechanism candidate in geroscience research. The subcutaneous administration of 5-10 mg daily for 10-20 days constitutes a well-documented and effective protocol for inducing geroprotective effects in preclinical and limited clinical settings. The cyclical nature of its administration is a key feature of its proposed mechanism.
Researchers are advised to proceed with caution due to the incomplete long-term safety data and the compound's unapproved regulatory status. Future work should focus on validating biomarkers of efficacy, optimizing delivery systems, and conducting large-scale, controlled trials to fully elucidate Epitalon's potential and risks.
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed from a natural pineal gland extract [1]. Its potential geroprotective effects include telomerase activation, melatonin regulation, and antioxidant activity [1] [2]. Intranasal administration is investigated as a non-invasive method to deliver the peptide directly to the central nervous system by bypassing the blood-brain barrier [3] [4].
The intranasal route leverages the nasal cavity's direct neural pathways to the brain, facilitating rapid onset of action for central targets [3] [4].
The following table summarizes key quantitative findings from preclinical studies on intranasal Epitalon.
| Study Model | Dosage & Concentration | Administration Protocol | Key Quantitative Findings | Reported Outcome |
|---|---|---|---|---|
| Rat neocortex [3] [4] | 30 ng per animal (single dose) | Single intranasal administration | Discharge frequency increased 2-2.5 times; multiphasic peaks at 5-7, 11-12, and 17-18 minutes [3] [4]. | Significant activation of cortical neuron activity [3] [4]. |
Below is a generalized methodology for investigating intranasal Epitalon in preclinical models, based on published research approaches.
1. Formulation Preparation
2. Intranasal Dosing Procedure
3. Experimental Endpoint Analysis
The following diagram illustrates the key stages of a preclinical study using intranasal Epitalon, from formulation to data analysis.
Epitalon's effects are mediated through multiple pathways, as shown in the mechanism of action diagram below.
To translate intranasal Epitalon research toward potential clinical application, several key areas require investigation:
Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) that was developed based on the amino acid composition of Epithalamin, a natural polypeptide extract derived from the bovine pineal gland [1] [2]. This peptide was first identified and extensively studied by Russian gerontologist Vladimir Khavinson and his team at the St. Petersburg Institute of Bioregulation and Gerontology, who investigated its potential geroprotective and regenerative properties [3]. For many years, the endogenous presence of Epitalon in the human body remained unconfirmed until 2017, when it was successfully detected in physiological pineal gland extract, validating its status as a naturally occurring biological regulator [1].
Epitalon has attracted significant scientific interest due to its diverse biological activities, including telomerase activation, melatonin regulation, antioxidant effects, and potential anti-aging properties [1] [4]. Research indicates that Epitalon exerts significant effects on cellular longevity, circadian biology, and oxidative balance through both specific and nonspecific mechanisms [3]. The tetrapeptide has demonstrated the ability to influence gene expression, modulate immune function, and promote neuronal differentiation in various experimental models [5]. These multifaceted biological activities make Epitalon a compelling subject for pharmacological research and drug development, particularly in the fields of gerontology and neuroendocrine regulation.
Table 1: Chemical Identity of Epitalon
| Property | Description |
|---|---|
| Systematic Name | L-Alanyl-L-α-glutamyl-L-α-aspartyl-glycine |
| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) |
| Molecular Formula | C₁₅H₂₄N₄O₉ |
| CAS Registry Number | 307297-39-8 |
| Source | Synthetic analog of natural pineal gland peptide |
| Common Salt Forms | Acetate salt, Trifluoroacetate (TFA) salt |
| Structural Variants | Primarily α-peptide bonds; rare γ/δ-bonded variants reported |
The synthesis of Epitalon via Solid-Phase Peptide Synthesis (SPPS) begins with appropriate resin selection, which determines the C-terminal functionality of the final peptide. For Epitalon synthesis, which has a C-terminal glycine, Rink amide resin is recommended to produce a C-terminal carboxamide, or Wang resin for a C-terminal carboxylic acid. The choice between these resins depends on the desired C-terminal functionality for subsequent biological testing. The resin swelling process is critical for successful synthesis, requiring approximately 10-15 mL of DMF per gram of resin with gentle agitation for 30-60 minutes to ensure proper solvent penetration and resin expansion [6] [7].
The first amino acid (C-terminal glycine for Epitalon) must be attached to the resin using an appropriate coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) [8]. The loading efficiency should be verified through quantitative ninhydrin tests or bromophenol blue monitoring to ensure optimal resin functionalization before proceeding with the stepwise chain assembly. This initial coupling is performed with a 3-5 fold excess of the protected amino acid relative to the resin's loading capacity to achieve near-quantitative coupling yields [7].
The Fmoc deprotection mechanism involves base-catalyzed abstraction of the relatively acidic proton from the fluorenyl ring system, leading to β-elimination and formation of dibenzofulvene and carbon dioxide [6]. Piperidine (typically 20% in DMF) is most commonly used for Fmoc removal, with recent optimized protocols utilizing deprotection times of three minutes or less per cycle [6]. For problematic sequences where aggregation occurs, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be used as a more efficient non-nucleophilic base, though caution is advised when aspartic acid residues are present due to potential aspartimide formation [6].
Table 2: SPPS Building Blocks for Epitalon Synthesis
| Amino Acid | Position in Sequence | Side Chain Protecting Group | Coupling Method |
|---|---|---|---|
| Glycine | C-terminal (4) | None required | Standard coupling |
| Aspartic Acid | 3 | tert-Butyl (OtBu) | Standard coupling |
| Glutamic Acid | 2 | tert-Butyl (OtBu) | Standard coupling |
| Alanine | N-terminal (1) | None required | Standard coupling |
The manual synthesis of Epitalon follows a systematic iterative process of deprotection, coupling, and washing steps. Begin by placing the Fmoc-Gly-Wang resin (0.5 mmol, 0.5-0.8 mmol/g loading) in a solid-phase peptide synthesis reactor equipped with a fritted disc and solvent-resistant valves. Swell the resin with 10 mL DMF per gram of resin for 60 minutes with occasional gentle nitrogen bubbling or agitation [6] [7]. Perform the Fmoc deprotection step using 20% piperidine in DMF (10 mL/g resin) with two treatments of 5 and 10 minutes respectively. After each deprotection, drain the reactor and wash the resin thoroughly with DMF (5 × 10 mL/g resin) to ensure complete removal of the piperidine and dibenzofulvene adducts [6].
For the coupling steps, prepare a solution of the next Fmoc-protected amino acid (3 equivalents, 0.5 M in DMF) and HATU (2.7 equivalents, 0.45 M in DMF) in a separate vessel. Activate the mixture for 1 minute before adding DIEA (6 equivalents). Transfer this activated solution to the resin and agitate for 45-60 minutes under inert atmosphere. Monitor coupling completion using the Kaiser (ninhydrin) test - a negative test (yellow beads) indicates complete coupling, while a positive test (blue beads) necessitates recoupling with fresh reagents for 30 minutes [7]. After confirmed coupling, drain the reaction mixture and wash the resin with DMF (3 × 10 mL/g resin) before proceeding to the next Fmoc deprotection. Repeat this cycle for each subsequent amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Ala-OH [6] [7].
Automated SPPS offers significant advantages for reproducible Epitalon synthesis, particularly through the implementation of microwave-assisted protocols that enhance coupling efficiency and reduce synthesis time [8] [7]. Programmable automated systems such as the Chemputer platform can execute the complete SPPS workflow, including resin swelling, peptide assembly, and final cleavage, through digitally encoded protocols written in Chemical Description Language (χDL) [8]. These systems provide superior reproducibility and can perform up to 1635 unit operations over 85 hours of continuous activity with minimal operator intervention.
For automated Epitalon synthesis, standardize the following parameters: amino acid couplings using 2 mL of Fmoc-protected amino acid (0.5 M in DMF), 2 mL HATU (0.45 M in DMF), and 0.5 mL DIEA with a 30-minute coupling time under microwave irradiation at 50°C [8]. Program Fmoc deprotections with two treatments of 20% piperidine in DMF (2 × 9 mL, 15 minutes total) at room temperature. Between each synthetic step, implement comprehensive washing protocols with DMF (3 × 10 mL) and dichloromethane (DCM, 2 × 10 mL) to ensure purity. The automated system should incorporate real-time monitoring of the deprotection process through UV detection of the dibenzofulvene-piperidine adduct at 301-310 nm to verify complete Fmoc removal before proceeding to subsequent coupling steps [8].
Diagram 1: Epitalon Solid-Phase Peptide Synthesis Workflow. The flowchart illustrates the stepwise process for synthesizing Epitalon via Fmoc/tBu SPPS methodology, from initial resin selection to final analytical characterization.
The cleavage and global deprotection of Epitalon from the resin support requires a carefully formulated trifluoroacetic acid (TFA)-based cocktail to simultaneously remove all side chain protecting groups and liberate the peptide from the solid support. Prepare a cleavage mixture of TFA/water/triisopropylsilane (TIPS) in a 90:5:5 (v/v/v) ratio, with the TIPS serving as a carbocation scavenger to prevent alkylation of sensitive amino acid residues [6] [8]. For each gram of peptide-resin, use 10-15 mL of cleavage cocktail and maintain the reaction for 2-4 hours at room temperature with occasional gentle agitation. For peptides containing particularly acid-sensitive sequences, extend the cleavage time to 4 hours or incorporate additional scavengers such as 1,2-ethanedithiol (EDT) or thioanisole to maximize product purity [7].
Following the cleavage reaction, filter the peptide-containing TFA solution into a clean precipitation vessel, and wash the residual resin with additional fresh TFA (2-3 mL per gram of original resin) to maximize product recovery. Precipitate the crude Epitalon by slowly adding the combined TFA solutions into 10 volumes of cold diethyl ether (-20°C) while stirring vigorously. Maintain the ether/peptide mixture at -20°C for 30-60 minutes to ensure complete precipitation, then isolate the peptide by centrifugation or filtration through a fine fritted funnel [8]. Wash the pellet thoroughly with additional cold ether (3 × 30 mL) to remove residual TFA and scavenger byproducts, then dry the crude peptide under a gentle stream of nitrogen or vacuum desiccation before proceeding to purification.
Purification of crude Epitalon is typically achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C8 column (250 × 21.2 mm, 5-10 μm particle size) with a binary solvent system of water (A) and acetonitrile (B), both containing 0.1% TFA [7]. Employ a linear gradient from 10% to 50% B over 30-40 minutes at a flow rate of 10-15 mL/min with UV detection at 220 nm for peptide bond absorption and 280 nm for aromatic impurities. Collect fractions and analyze by analytical HPLC, pooling those with >95% purity for final processing. Transfer the purified Epitalon solution to a lyophilization vessel and freeze at -80°C before subjecting to lyophilization for 24-48 hours to obtain a pure, stable white powder [7].
Analytical characterization of the final Epitalon product should confirm both identity and purity through complementary techniques. Analytical HPLC should demonstrate ≥95% purity using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 5-60% acetonitrile/water (0.1% TFA) over 25 minutes at 1 mL/min flow rate. Mass spectrometric analysis via MALDI-TOF or ESI-MS should confirm the molecular weight with expected m/z for [M+H]+ of 429.2 and [M+2H]²+ of 215.1 [7]. Additional characterization may include amino acid analysis after acid hydrolysis and 1H NMR spectroscopy in DMSO-d6 or D2O to verify structural integrity and confirm the absence of epimerization during synthesis.
Table 3: Epitalon Characterization and Quality Control Specifications
| Analytical Parameter | Method | Specification |
|---|---|---|
| Purity | RP-HPLC (220 nm) | ≥95% |
| Molecular Weight | ESI-MS or MALDI-TOF | 428.4 Da (monoisotopic) |
| Amino Acid Composition | Acid Hydrolysis & HPLC | Ala: 0.9-1.1, Glu: 0.9-1.1, Asp: 0.9-1.1, Gly: 0.9-1.1 |
| TFA Content | Ion Chromatography | ≤15% by weight |
| Water Content | Karl Fischer Titration | ≤5.0% |
| Residual Solvents | GC | Meets ICH guidelines |
Epitalon demonstrates a remarkable spectrum of biological activities with significant implications for therapeutic development. The peptide's most extensively documented effect is telomerase activation, which underlies its potential anti-aging properties. In human cell lines, Epitalon treatment has been shown to induce dose-dependent telomere length extension through upregulation of hTERT mRNA expression and telomerase enzyme activity [4]. In normal healthy mammalian cells, this telomere lengthening occurs primarily through telomerase upregulation, while in cancer cell lines, Epitalon can activate the Alternative Lengthening of Telomeres (ALT) pathway, indicating cell-type specific mechanisms of action [4]. These telomere-related effects position Epitalon as a compelling candidate for research into cellular senescence and age-related pathologies.
Beyond its telomerase-activating properties, Epitalon exhibits significant neuroendocrine regulatory effects, particularly on pineal gland function and melatonin synthesis [1] [3]. Experimental evidence indicates that Epitalon influences the expression of key enzymes and transcription factors in the melatonin synthesis pathway, including arylalkylamine-N-acetyltransferase (AANAT) and cyclic AMP-responsive element-binding protein (pCREB) [1]. The peptide also demonstrates gene expression modulation capabilities, altering mRNA levels of various markers including interleukin-2 in splenocytes and neprilysin (NEP) and insulin-degrading enzyme (IDE) in human neuroblastoma cells under hypoxic conditions [1]. These diverse activities highlight Epitalon's potential research applications in circadian rhythm disorders, neurodegenerative conditions, and immune system dysregulation.
The mechanisms of action of Epitalon involve multiple interconnected signaling pathways that collectively contribute to its observed biological effects. Research suggests that Epitalon can epigenetically regulate gene expression through direct interactions with histone proteins [5]. Molecular modeling studies indicate that the AEDG peptide preferably binds with H1/6 and H1/3 histones in specific domains (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln), which interact with DNA and may facilitate chromatin remodeling [5]. This histone-peptide interaction represents a plausible mechanism for Epitalon's ability to enhance transcription of neuronal differentiation markers such as nestin, GAP43, β-tubulin III, and doublecortin in human stem cells [5].
Additionally, Epitalon appears to influence circadian regulation pathways through modulation of pineal gland function. The peptide has been shown to affect the transcriptional activation of AANAT, the rate-limiting enzyme in melatonin synthesis, through enhancement of pCREB expression [1]. This pineal-specific activity likely underlies Epitalon's demonstrated ability to restore circadian rhythmicity in aged primate models and normalize nighttime melatonin secretion [3]. The convergence of these epigenetic and neuroendocrine mechanisms positions Epitalon as a unique pleiotropic regulator with potential applications across multiple therapeutic areas, particularly those associated with age-related physiological decline.
Diagram 2: Proposed Signaling Pathways and Biological Effects of Epitalon. The diagram illustrates the multiple mechanisms through which Epitalon exerts its biological activities, including epigenetic modulation, telomerase activation, pineal gland regulation, and antioxidant effects, collectively contributing to its geroprotective properties.
Table 4: Pharmacological Profile of Epitalon
| Biological Activity | Experimental Model | Observed Effects |
|---|---|---|
| Telomerase Activation | Human cell lines (21NT, BT474, IBR.3, HMEC) | Dose-dependent telomere length extension through hTERT upregulation or ALT activation [4] |
| Neuronal Differentiation | Human gingival mesenchymal stem cells (hGMSCs) | Increased synthesis of nestin, GAP43, β-tubulin III, doublecortin; 1.6-1.8× increased mRNA expression [5] |
| Melatonin Regulation | Rat pinealocyte cultures | Increased AANAT and pCREB concentrations; prolonged mechanism of action [1] |
| Immune Modulation | Mouse splenocytes, rat pineal gland cultures | Elevated IL-2 mRNA levels; decreased CD5+ cells, increased CD20 expression [1] |
| Antioxidant Protection | In vitro models | Reduced oxidative stress and DNA damage [3] |
| Antihypoxic Effects | Human neuroblastoma NB7 cells under hypoxia | Prevention of NEP and IDE mRNA decrease [1] |
The synthesis of Epitalon TFA via Fmoc/tBu-based Solid-Phase Peptide Synthesis represents a robust and reproducible methodology for obtaining this biologically active tetrapeptide in high purity and yield. The optimized protocols detailed in these application notes provide researchers with comprehensive guidance for both manual and automated synthesis approaches, incorporating current best practices in SPPS methodology [6] [8] [7]. The orthogonal protecting group strategy ensures efficient chain assembly while minimizing side reactions, and the carefully optimized cleavage conditions maximize product recovery while maintaining structural integrity. These synthetic approaches enable reliable production of Epitalon for research applications investigating its diverse biological activities.
The compelling pharmacological profile of Epitalon, including its telomerase-activating, gene expression-modulating, and circadian rhythm-regulating properties [1] [4] [5], positions it as a valuable research tool for investigating fundamental processes of cellular aging, neuroendocrine regulation, and oxidative stress response. While current research has elucidated several key mechanisms of action, further investigation is needed to fully characterize Epitalon's molecular targets and potential therapeutic applications. These application notes provide the foundational synthetic methodology necessary to support such ongoing research, enabling the production of high-quality Epitalon for mechanistic studies and preclinical evaluation. As interest in peptide-based therapeutics continues to grow, the well-documented synthesis protocols presented here will facilitate standardized production of this promising tetrapeptide across the scientific community.
Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the sequence Ala-Glu-Asp-Gly (AEDG) [1]. It was developed based on the amino acid composition of Epithalamin, a polypeptide extract from the bovine pineal gland [1]. Research over the past 25 years indicates that Epitalon possesses significant geroprotective and neuroendocrine effects, attributed to its antioxidant, neuroprotective, and antimutagenic properties [1].
From a chemical perspective, Epitalon presents specific manufacturing challenges due to the presence of two acidic residues (glutamic acid and aspartic acid), which require careful optimization of protection group strategies and coupling reactions during synthesis [2]. The purification process must effectively separate the target peptide from synthesis-related impurities such as deletion sequences and incomplete deprotection products [2].
The manufacturing of pharmaceutical-grade Epitalon requires stringent protocols. The following outlines the SPPS process based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry [2].
Table 1: Amino Acid Coupling Cycle for Epitalon Synthesis [2]
| Position (C→N) | Amino Acid | Protected Form | Coupling Time (min) | Molar Equivalents | Expected Coupling Yield |
|---|---|---|---|---|---|
| 1 (C-term) | Glycine | Fmoc-Gly-OH | 45 | 4.0 | >99% |
| 2 | Aspartic Acid | Fmoc-Asp(OtBu)-OH | 60 | 4.0 | >98% |
| 3 | Glutamic Acid | Fmoc-Glu(OtBu)-OH | 60 | 4.0 | >98% |
| 4 (N-term) | Alanine | Fmoc-Ala-OH | 45 | 4.0 | >99% |
The following diagram illustrates the core Solid-Phase Peptide Synthesis workflow.
Diagram 1: Solid-Phase Peptide Synthesis Cycle
Crude Epitalon requires chromatographic purification to achieve high purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [2] [3].
Table 2: Standard Preparative RP-HPLC Conditions for Epitalon [2]
| Parameter | Specification |
|---|---|
| Column Type | C18, 10-20 μm particle size |
| Column Dimensions | 50 mm ID × 250 mm length |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 100-150 mL/min |
| Gradient | 5% B to 35% B over 30 minutes |
| Detection | UV at 214 nm and 280 nm |
After HPLC, further steps are required to obtain a stable, final product.
The complete downstream processing workflow, from crude peptide to final product, is summarized below.
Diagram 2: Downstream Processing and Purification Workflow
Rigorous quality control is essential. The following table summarizes the key release criteria for Epitalon [2].
Table 3: Quality Control Release Specifications for Epitalon [2]
| Test Category | Method | Release Specification |
|---|---|---|
| Identity | High-Resolution Mass Spectrometry (HRMS) | Molecular weight within ±0.5 Da of 390.35 g/mol |
| Amino Acid Analysis (AAA) | Molar ratios: Ala(1.0), Glu(1.0), Asp(1.0), Gly(1.0) | |
| Analytical RP-HPLC | Retention time matches reference standard (±2%) | |
| Purity | Analytical RP-HPLC (Area %) | ≥95.0% |
| Peptide Content (corrected for water/TFA) | ≥85% | |
| Safety & Quality | Residual Solvents (ICH Q3C) | Acetonitrile ≤410 ppm, DMF ≤880 ppm |
| Endotoxin (LAL assay) | ≤5 EU/mg (for research) | |
| Residual TFA | ≤2.0% |
Introduction Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly, AEDG) modeled on a natural peptide extract from the pineal gland [1] [2]. Recent studies have highlighted its significant geroprotective effects, which include potent antioxidant properties, the ability to modulate mitochondrial function, and potential activation of telomerase [1] [3] [4]. These mechanisms are highly relevant to combating the decline in oocyte quality associated with post-ovulatory aging, a key challenge in assisted reproductive technologies [5] [6]. This document summarizes the quantitative evidence and provides detailed protocols for studying Epitalon in the context of oocyte aging.
Key Findings and Quantitative Data Summary The efficacy of Epitalon in mitigating oocyte aging has been demonstrated in several key areas. The data below, extracted from recent studies, are summarized for easy comparison.
Table 1: Protective Effects of Epitalon on Aging Oocytes
| Assessment Parameter | Experimental Model | Epitalon Concentration | Key Findings (vs. Aged Control) | Citation |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | Mouse oocyte, 24h in vitro aging (IVA) | 0.1 mM | Significant reduction in intracellular ROS levels | [5] [6] |
| Cytoplasmic Fragmentation | Mouse oocyte, 24h IVA | 0.1 mM | Rate reduced from 13% (Aged) to 5.8% (Treated) | [5] |
| Spindle Defects | Mouse oocyte, 24h IVA | 0.1 mM | Significant decrease in frequency of abnormal spindles | [5] [6] |
| Cortical Granule Distribution | Mouse oocyte, 12h & 24h IVA | 0.1 mM | Significant decrease in abnormal distribution patterns | [5] |
| Mitochondrial Membrane Potential (MMP) | Mouse oocyte, 24h IVA | 0.1 mM | Increased red/green fluorescence ratio (JC-1 assay) | [5] [6] |
| mtDNA Copy Number | Mouse oocyte, 24h IVA | 0.1 mM | Markedly higher number compared to untreated aged oocytes | [5] |
| Apoptosis | Mouse oocyte, 24h IVA | 0.1 mM | Reduced Annexin-V signal (indicator of early apoptosis) | [5] |
| Oocyte Maturation Rate | Bovine cumulus-oocyte complexes (IVM) | Not Specified | Significant improvement compared to control group | [7] |
| Blastocyst Hatching Rate | Bovine post-thawed embryos | Not Specified | Significant improvement following Epitalon treatment | [7] |
Mechanism of Action in Oocyte Aging Epitalon protects oocytes through a multi-targeted mechanism, summarized in the pathway below. Its primary action mitigates oxidative stress and mitochondrial dysfunction, which are core drivers of post-ovulatory aging.
Diagram: Multi-Targeted Protective Mechanism of Epitalon in Oocytes. Epitalon's primary action in reducing Reactive Oxygen Species (ROS) and supporting mitochondrial health underlies its benefits in preserving key structures and preventing cell death during oocyte aging.
For researchers aiming to replicate or build upon these findings, here are detailed methodologies based on the cited studies.
Protocol 1: Assessing Epitalon's Effect on Post-Ovulatory Oocyte Aging In Vitro
1. Oocyte Collection & Culture:
2. Key Assessments and Methodologies:
Protocol 2: Evaluating Telomerase Activation in Bovine Oocyte Maturation
1. Cumulus-Oocyte Complex (COC) Maturation:
2. Assessment of Maturation and Embryo Development:
Future investigations should focus on elucidating the precise molecular targets of Epitalon in the oocyte, determining optimal and safe dosing regimens for different species, and exploring its potential in combination with other antioxidants or geroprotectors. Furthermore, robust clinical trials are necessary to translate these promising preclinical findings into applications within human reproductive medicine.
Epitalon TFA (also known as Epithalon TFA or Epithalamin TFA) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) and a molecular weight of 504.37 g/mol [1] [2]. This peptide is the trifluoroacetate salt form of Epitalon, developed to enhance stability and solubility for research applications. As a telomerase activator and anti-aging agent, Epitalon TFA has demonstrated significant potential in modulating multiple hallmarks of aging, including telomere maintenance, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm restoration [3]. The peptide was originally developed based on the amino acid composition of Epithalamin, a bovine pineal gland extract, and was later confirmed to be present in human pineal gland extracts in 2017, validating its endogenous origin [4] [3].
The molecular formula of Epitalon TFA is C₁₆H₂₃F₃N₄O₁₁, and it typically appears as a white to off-white solid [2]. The peptide is characterized by its high purity (≥98%) and specific structural characteristics that enable its diverse biological activities. While the exact cellular targets remain under investigation, current evidence suggests Epitalon TFA interacts with histone proteins and chromatin structures to modulate gene expression, in addition to its well-documented effects on telomerase activity [5].
Table 1: Basic Physicochemical Properties of Epitalon TFA
| Property | Specification |
|---|---|
| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) |
| Molecular Formula | C₁₆H₂₃F₃N₄O₁₁ |
| Molecular Weight | 504.37 g/mol |
| Purity | ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C to -80°C, protected from light and moisture |
| Solubility | Soluble in water (100 mg/mL), DMSO (250 mg/mL) |
Epitalon TFA faces significant pharmacokinetic challenges common to peptide molecules, particularly poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract [3]. Consequently, research has focused on alternative administration routes to maximize systemic exposure and biological activity:
Subcutaneous Injection: The most extensively studied administration route, demonstrating reliable systemic absorption in both rodent studies (typically 0.1–10 µg/mouse/day) and human trials (commonly 0.5–1 mg/day) [3]. This route bypasses first-pass metabolism and provides consistent plasma concentrations.
Intranasal Administration: Employed in studies investigating central nervous system effects, particularly for hypothalamic IL-2 expression and cognitive outcomes, leveraging the olfactory pathway for direct CNS entry [3].
Parabulbar Injection: Used specifically in retinal degeneration models to maximize local ocular availability, though this method has limited practicality for systemic applications [3].
Research into advanced delivery systems includes dendrimer-conjugated Epitalon, which has shown enhanced cellular penetration in silico and in vitro studies through nanostructure-facilitated membrane transport [3]. While the absolute bioavailability of Epitalon TFA has not been quantitatively determined across all routes, subcutaneous administration demonstrates sufficient bioavailability to elicit significant biological effects in multiple model systems.
Epitalon TFA exhibits extensive tissue distribution with particular affinity for neuroendocrine tissues [4] [3]. The peptide is considered a tissue-specific peptide with predilection for subcortical structures, including the pineal gland, which aligns with its physiological role in regulating circadian rhythms and melatonin synthesis [4]. Although comprehensive quantitative tissue distribution studies specific to Epitalon TFA are limited in the available literature, its biological effects demonstrate effective distribution to multiple target tissues:
Pineal Gland: Direct effects on pinealocyte function, enhancing melatonin synthesis through increased AANAT enzyme and pCREB transcription factor expression [4]
Retinal Tissues: Demonstrated efficacy in models of retinitis pigmentosa, indicating sufficient ocular distribution [3] [2]
Immune Organs: Effects on thymocyte blast transformation and splenocyte gene expression confirm distribution to lymphoid tissues [4]
Stem Cell Populations: Activity in human gingival mesenchymal stem cells demonstrates distribution and functionality in regenerative tissues [5]
The peptide's relatively small molecular size and specific structural characteristics likely contribute to its wide distribution profile, though detailed pharmacokinetic studies quantifying tissue concentrations remain an area for further investigation.
As a peptide-based compound, Epitalon TFA is susceptible to proteolytic degradation by various peptidases and proteases present in plasma and tissues [3]. However, some sources suggest that Epitalon exhibits relatively low hydrolysability compared to longer peptides, potentially contributing to its biological activity despite the challenges typical of peptide therapeutics [4]. The trifluoroacetate counterion in Epitalon TFA may enhance stability compared to the free base form, though direct comparative studies are limited.
Research on N-Acetyl Epitalon, a modified version with an acetyl group protecting the N-terminus, provides insights into the metabolism of the standard compound. The acetylated derivative was specifically designed to address susceptibility to aminopeptidase degradation at the N-terminal alanine residue, suggesting this as a primary metabolic pathway for the unmodified peptide [6]. The acetylated version demonstrates potentially enhanced stability and altered pharmacokinetic properties, including extended plasma half-life and improved metabolic stability in plasma and tissue homogenates [6].
Table 2: Pharmacokinetic Properties and Administration Routes of Epitalon TFA
| Parameter | Findings/Characteristics |
|---|---|
| Primary Administration Routes | Subcutaneous, intranasal, parabulbar |
| Oral Bioavailability | Limited due to enzymatic degradation |
| Key Distribution Sites | Pineal gland, retinal tissues, immune organs, stem cell populations |
| Metabolic Pathways | Aminopeptidase-mediated degradation (primary), proteolytic cleavage |
| Plasma Protein Binding | Not quantitatively determined |
| Elimination Half-life | Not fully characterized |
| Stability Enhancement Strategies | N-terminal acetylation, dendrimer conjugation, salt forms (TFA) |
The Telomeric Repeat Amplification Protocol (TRAP) assay provides a comprehensive method for evaluating Epitalon TFA's effects on telomerase activity and expression in human cell lines [7] [8].
Procedure:
Key Parameters:
This protocol evaluates Epitalon TFA stability in biological matrices and cellular uptake efficiency [6].
Procedure:
Key Parameters:
The following diagram illustrates the primary molecular mechanisms and experimental assessment approaches for Epitalon TFA:
Epitalon TFA demonstrates significant effects on telomere maintenance and cellular aging pathways. In human fetal fibroblast cultures, Epitalon TFA treatment induced expression of the catalytic subunit of telomerase, promoted enzymatic activity, and resulted in telomere elongation [7]. Recent research has further elucidated that Epitalon increases telomere length in human cell lines through either telomerase upregulation in normal cells or Alternative Lengthening of Telomeres (ALT) activation in cancer cells [8]. This dose-dependent telomere length extension positions Epitalon TFA as a valuable research tool for investigating cellular senescence and replicative lifespan. The differential mechanism observed between normal and cancerous cells (telomerase activation versus ALT) suggests cell-type specific responses that warrant careful investigation in various experimental models.
The peptide demonstrates notable effects on pineal gland function and neuroendocrine regulation. In pinealocyte cultures derived from rats, Epitalon treatment significantly increased arylalkylamine-N-acetyltransferase (AANAT) activity and cyclic AMP-responsive element-binding protein (pCREB) concentrations, indicating direct effects on melatonin synthesis [4]. This mechanism underpins Epitalon TFA's ability to restore circadian rhythms of melatonin and cortisol production in aged primate models [3] [2]. The peptide's capacity to modulate circadian biology extends to clock gene expression, potentially influencing numerous physiological processes synchronized with light-dark cycles, including sleep-wake patterns, metabolic processes, and immune function.
Epitalon TFA promotes neuronal differentiation in stem cell populations, particularly human gingival mesenchymal stem cells (hGMSCs) [5]. Treatment with AEDG peptide (Epitalon) increased synthesis of neurogenic differentiation markers including Nestin, GAP43, β-Tubulin III, and Doublecortin at both protein and mRNA levels [5]. Molecular modeling studies suggest this activity may stem from the peptide's ability to bind specific sites on H1/3 and H1/6 histones (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln sites), thereby influencing chromatin structure and gene transcription [5]. This epigenetic mechanism represents a novel pathway for peptide-mediated regulation of cellular differentiation with significant implications for regenerative medicine and neurodegenerative disease research.
Table 3: Research Applications and Experimental Findings for Epitalon TFA
| Research Area | Key Findings | Experimental Models |
|---|---|---|
| Telomere Biology | Dose-dependent telomere elongation; telomerase activation in normal cells; ALT activation in cancer cells | Human fetal fibroblasts, breast cancer cell lines (21NT, BT474), normal epithelial cells |
| Neuroendocrine Regulation | Increased AANAT activity and pCREB in pinealocytes; restored melatonin/cortisol rhythms in aged primates | Rat pinealocyte cultures, old rhesus monkeys |
| Neuronal Differentiation | Increased Nestin, GAP43, β-Tubulin III, Doublecortin expression (1.6-1.8 fold) | Human gingival mesenchymal stem cells (hGMSCs) |
| Immune Modulation | Altered CD5+/CD20+ lymphocyte ratios; increased IL-2 mRNA in splenocytes | Mouse thymocytes, CBA mouse splenocytes |
| Ocular Applications | Prolonged retinal functional integrity in retinitis pigmentosa models | Campbell rats with hereditary retinitis pigmentosa |
Epitalon TFA requires specific handling and formulation protocols to maintain stability and research reproducibility. The peptide is commercially available as a lyophilized powder with purity typically exceeding 98% [1] [2]. For reconstitution, Epitalon TFA shows excellent solubility in water (100 mg/mL) and DMSO (250 mg/mL), allowing flexibility in preparing stock solutions for various experimental applications [2]. Freshly prepared solutions in physiological pH buffers (pH 6.5-7.5) generally show optimal stability, though detailed pH-stability profiling remains limited in the published literature.
Storage Recommendations:
Recent advancements in formulation approaches include dendrimer-conjugated Epitalon, which shows enhanced cellular penetration in computational and in vitro studies [3]. Additionally, N-Acetyl Epitalon has been developed as a stabilized derivative with potentially improved metabolic stability through protection against aminopeptidase degradation [6]. These modified formulations represent promising approaches to address the inherent pharmacokinetic challenges of peptide therapeutics while maintaining biological activity.
Epitalon TFA represents a multifunctional peptide with compelling effects on multiple hallmarks of aging, particularly telomere maintenance, epigenetic regulation, and circadian rhythm synchronization. The available evidence demonstrates its potential as a valuable research tool for investigating cellular aging processes and neuroendocrine regulation. However, significant research gaps remain in fully characterizing its pharmacokinetic profile, including absolute bioavailability, elimination pathways, and tissue concentration-time relationships.
Future research directions should prioritize:
While Epitalon TFA shows significant promise in preclinical research, it remains an experimental compound requiring further validation before clinical translation. Researchers should exercise appropriate caution in interpreting results and designing studies, particularly given the limited safety data and potential cell-type specific effects observed in cancer versus normal cell lines [8]. The compound nonetheless offers valuable opportunities for investigating peptide-mediated regulation of aging processes and cellular lifespan.
Trifluoroacetic acid (TFA) is indispensable in Solid-Phase Peptide Synthesis (SPPS) for resin cleavage and as an ion-pairing reagent in HPLC purification. Consequently, synthetic peptides are almost always obtained as TFA salts [1] [2].
However, for downstream applications, the presence of the TFA counterion is often undesirable for several critical reasons:
The most common and convenient lab-scale method for replacing TFA with chloride is repeated lyophilization from dilute hydrochloric acid (HCl) solutions [1] [5].
| Step | Action | Details & Critical Parameters |
|---|---|---|
| 1 | Initial Dissolution | Dissolve the TFA-peptide salt in distilled water at ~1 mg/mL. Alternatively, 50 mM phosphate buffer with 100 mM NaCl can be used [5]. |
| 2 | Acidification | Add 100 mM HCl to the solution to achieve a final concentration of 2-10 mM. Concentrations below or above this range may result in incomplete exchange or risk peptide modification [5]. |
| 3 | Incubation | Let the solution stand at room temperature for at least 1 minute [5]. |
| 4 | Freezing | Flash-freeze the solution rapidly. Using liquid nitrogen is preferred to ensure uniform freezing [5]. |
| 5 | Lyophilization | Lyophilize (freeze-dry) the frozen solution overnight to remove all liquid [5]. |
| 6 | Repetition | Repeat steps 1-5 at least two more times (for a total of 3 cycles). Each cycle progressively reduces the residual TFA content [1] [5]. |
| 7 | Final Dissolution | After the final lyophilization, dissolve the peptide in your desired buffer or water at a concentration of ~2 mg/mL for use [5]. |
This protocol's logic is visually summarized in the workflow below:
To verify the success of the counterion exchange, you must quantify the residual TFA. The table below compares three validated analytical techniques [1]:
| Method | Detected Analytes | Key Characteristics | Strengths | Limitations |
|---|---|---|---|---|
| ¹⁹F-NMR | TFA⁻ | Quantifies signal area at 75.4 ppm; Excellent precision (RSD <3%) [1]. | Highly specific and accurate; Can be used without compound-specific reference standards [1]. | Requires specialized NMR instrumentation [1]. |
| HPLC-ELSD | TFA⁻, Cl⁻, Na⁺ | Separates ions by retention time; Good precision (RSD <10%) [1]. | Can simultaneously monitor multiple ions; Universal detection [1]. | Requires optimization of chromatographic conditions [1]. |
| FT-IR | TFA⁻ | Measures C-F stretch absorption at ~1200 cm⁻¹; Lower accuracy at low concentrations [1]. | Widely accessible instrumentation; Fast analysis [1]. | Less accurate for low TFA levels; Can be interfered with by peptide bonds [1]. |
A: TFA removal is critical for:
A: Yes. Acetate is a common and often preferred alternative for biological applications because acetic acid (pKa ~4.8) is weaker and more physiologically compatible than HCl (pKa ~-7) [7]. The choice depends on your experimental needs and the peptide's solubility in acetate form [2].
A: No. A single cycle is insufficient because the ion-pairing between TFA and basic residues is strong. Multiple cycles (typically 3 or more) are required to achieve a high level of exchange, as each cycle progressively reduces the TFA content [1] [5].
A: Yes, other established methods include:
A: The acceptable level depends on the application:
The table below summarizes the essential quantitative data for the storage and stability of Epitalon TFA.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₆H₂₃F₃N₄O₁₁ [1] [2] |
| Molecular Weight | 504.37 g/mol [1] [2] |
| Recommended Storage | Sealed storage, away from moisture and light [1]. |
| Long-Term Storage (Powder) | -80°C for up to 2 years [1]. |
| Short-Term Storage (Powder) | -20°C for up to 1 year [1]. |
| Solubility in DMSO | 250 mg/mL (495.67 mM) [1]. |
| Solubility in Water | 100 mg/mL (198.27 mM) [1]. |
Proper handling is critical for maintaining peptide integrity. Here are detailed methodologies for key experimental procedures.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low solubility or precipitate formation | Solvent quality, improper handling | Use fresh, high-purity solvents. Gently swirl, do not shake. Warm the solution slightly if necessary. |
| Loss of biological activity | Repeated freeze-thaw cycles, improper storage temperature | Always aliquot stock solutions. Adhere strictly to recommended storage temperatures. |
| Cloudy solution after reconstitution | Microbial contamination, non-sterile solvent | Use sterile-filtered solvents and aseptic technique. Filter the solution through a 0.22 μm filter. |
For animal studies, here is a standard protocol for preparing a vehicle solution for subcutaneous injection, based on data from supplier handling instructions [1].
Protocol: Preparation for Subcutaneous Injection in Mice
This protocol yields a clear solution of ≥ 2.08 mg/mL.
The workflow for proper storage and handling is summarized in the diagram below.
Here are answers to specific issues you might encounter during the Epitalon TFA purification process.
1. Why is my peptide retention time drifting during the HPLC run? Retention time drift is often caused by chemical changes in the separation system rather than hardware failure [1]. Common causes and solutions include:
2. How can I prevent the loss of my Epitalon peptide during purification (breakthrough)? Breakthrough occurs when the peptide is not retained on the column, often due to the sample dissolution solvent being too strong or overloading the column [3]. To prevent this:
3. My peptide is purified as a TFA salt, which is not cell-friendly. How can I remove the TFA? You can convert the TFA salt to a more biocompatible form (like acetate or chloride) using a simple column desalting protocol [4].
This method uses your existing RP-HPLC column to exchange the counterion without the need for multiple dissolution and lyophilization steps, minimizing peptide loss [4].
| Step | Parameter | Details |
|---|---|---|
| 1. Column Equilibration | Mobile Phase | Use 0.5% to 1% acetic acid in water (or a water/acetonitrile mixture as per your original method, but without TFA) [4]. |
| Flow Rate | Use the same flow rate as your original purification method. | |
| Volume | Equilibrate with at least 5-10 column volumes until a stable baseline is achieved. | |
| 2. Sample Preparation | Sample | Your purified and lyophilized Epitalon TFA salt. |
| Solvent | Dissolve the peptide in the equilibration mobile phase (0.5-1% acetic acid). Ensure it is fully dissolved. | |
| 3. Injection & Run | Injection | Load the dissolved sample onto the equilibrated column. |
| Method | Use the same gradient elution method as your original purification. The TFA will elute early, while the peptide will elute as an acetate salt. | |
| 4. Collection & Lyophilization | Collection | Collect the peptide peak as you normally would. |
| Final Product | Lyophilize the collected fraction to obtain Epitalon as an acetate salt, ready for biological experiments. |
This guide helps you systematically diagnose and resolve common problems that can affect the purity and yield of Epitalon [1] [2] [5].
This diagram provides a logical flow for diagnosing common HPLC issues.
The scientific community is actively seeking greener alternatives to TFA due to its environmental impact as a persistent pollutant [6] [7].
During Solid-Phase Peptide Synthesis (SPPS), trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and as an ion-pairing reagent in purification. This results in peptides being isolated as trifluoroacetate (TFA⁻) salts [1] [2].
The TFA⁻ counterion can interfere with biological and physicochemical assays by:
Exchanging TFA⁻ for a more physiologically relevant ion like chloride (Cl⁻) is a critical step to ensure the accuracy and reproducibility of your experimental data [1] [4] [2].
The most common and convenient method for counterion exchange is treatment with hydrochloric acid (HCl) followed by lyophilization [1] [2]. The following workflow outlines the optimized steps based on a systematic 2025 study.
Optimized Protocol Details:
After performing the counterion exchange, it is crucial to verify its success by detecting and quantifying the residual TFA⁻. The table below compares three validated analytical techniques.
| Method | Detected Analytes | Key Characteristics | Validation Performance (as per ICH guidelines) |
|---|
| 19F-NMR [1] [2] | TFA⁻ | - Measures signal area at 75.4 ppm.
For specific needs, you may consider these alternative techniques:
Here are answers to frequently asked questions regarding counterion exchange.
| Question | Answer & Solution |
|---|---|
| How many HCl cycles are needed? | The required number of cycles (1-4) depends on the peptide's number of basic residues and the initial TFA⁻ content. Monitor with 19F-NMR or HPLC-ELSD until TFA⁻ is below the acceptable limit [1] [5]. |
| Does the HCl concentration affect peptide purity? | A 2025 study confirmed that using HCl concentrations from 2-100 mM for exchange showed no observed impact on peptide purity [1] [2]. |
| My peptide has poor water solubility. How can I prepare it for IC analysis? | For ion chromatography (IC), organic solvents in the sample can cause baseline interference. Use an anionic concentrator column in your IC setup. This column traps the ionic analytes (TFA⁻, Cl⁻) while rinsing the organic solvent to waste, eliminating baseline disturbances and allowing for accurate integration [6]. |
| Could the counterion itself affect my biological assay? | Yes. Different salt forms can be considered distinct pharmaceutical entities. While HCl and acetate salts are often preferred, one study on a peptide hydrogel found no significant difference between TFA and HCl salt forms for properties like biostability and drug release [4]. The biological impact is sequence- and assay-dependent [1] [3] [4]. |
The separation of peptide stereoisomers, including diastereomers and enantiomers, is typically achieved using chromatographic or capillary electromigration techniques, often with the aid of chiral selectors [1] [2].
The table below summarizes the core techniques applicable to peptide stereoisomer separation.
| Technique | Core Principle | Key Chiral Selectors | Key Advantages |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Separates isomers based on differential charge-to-size ratios and interactions with chiral selectors in the buffer [1] [2]. | Cyclodextrins (CDs), Crown ethers, Chiral metal complexes [1] [2]. | High separation efficiency, rapid analysis, minimal reagent consumption [2]. |
| High-Performance Liquid Chromatography (HPLC) | Separates isomers based on differential partitioning between a mobile phase and a chiral stationary phase [3] [2]. | Cellulose/amylose derivatives, Macrocyclic glycopeptides, Cyclodextrin-based phases [2]. | Excellent resolution, high sensitivity, broad applicability [2]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass spectrometric detection [4]. | Chiral stationary phases [4]. | Provides structural confirmation and sensitive detection [4]. |
| Capillary Electrophoresis-Trapped Ion Mobility Spectrometry-Mass Spectrometry (CE-TIMS-MS) | Combines CE separation with gas-phase mobility separation and MS detection [4]. | Can be used in CE buffer or rely on gas-phase separation [4]. | High sensitivity for small volumes; powerful for characterizing subtle structural variations like single D-amino acid substitutions [4]. |
The following diagram outlines a general strategic workflow for developing a stereoisomer separation method, adapted from the literature on chiral separations [1] [2].
Based on the workflow above, here are the key experimental details for each step:
Step 1: Sample Preparation
Step 2 & 3: Technique Selection and Method Development
Step 4: Detection and Analysis
| Question / Issue | Possible Cause | Solution & Recommendation |
|---|---|---|
| No separation is achieved. | Ineffective chiral selector or incorrect method conditions. | Screen different chiral selectors (e.g., various cyclodextrins for CE or CSPs for LC) and buffer pH/organic modifier conditions [1] [2]. |
| Peak broadening or poor resolution. | Non-optimal selector concentration, voltage (CE), or flow rate (LC). | Optimize chiral selector concentration; for CE, adjust voltage and capillary temperature; for LC, optimize mobile phase flow rate and gradient [2]. |
| How to confirm the identity of a resolved peak? | Co-migration with a standard is suggestive but not definitive. | Use tandem mass spectrometry (MS/MS) for structural information, or Couple with CE-TIMS-MS to distinguish isomers based on gas-phase mobility [4]. |
| Low sensitivity for trace isomers. | Detection limit of the method is too high. | Pre-concentrate the sample if possible. Ensure your MS detector is optimized for the specific analyte [4]. |
A significant challenge for your work is that no published literature specifically detailing the experimental separation of Epitalon's eight stereoisomers was identified in the search results. One source notes this lack of data, stating that "the peptide exists in eight stereoisomeric forms, but only the all-L form (natural configuration) has been studied" [6].
| Issue | Root Cause | Impact on Experiment | Solution |
|---|---|---|---|
| Suboptimal passive membrane permeability of Epitalon TFA salt. | TFA counterions from synthesis can non-specifically associate with the peptide, altering its apparent lipophilicity and interaction with lipid membranes [1]. | Reduced reliability and reproducibility of permeability assays (e.g., PAMPA, Caco-2, MDCK); data may not reflect the true properties of the pure peptide [1]. | Exchange TFA counterions for Cl- ions via freeze-drying in 10 mM HCl. This improves purity without impacting peptide integrity and allows for accurate permeability measurement [1]. |
For researchers requiring precise membrane permeability data, replacing the TFA counterion with chloride is a critical preparatory step. The following workflow outlines the established protocol for this exchange.
Methodology Details [1]:
Q1: Why is the TFA counterion a problem for membrane permeability assays? TFA ions can form ion pairs with the peptide, increasing its apparent molecular weight and altering its lipophilicity. This can lead to artifacts in passive permeability measurements, as the measured values may reflect the properties of the peptide-TFA complex rather than the peptide itself [1].
Q2: What is the evidence that counterion exchange improves data quality? A systematic investigation demonstrated that the passive membrane permeability coefficients of synthetic peptides can vary significantly depending on whether they are in TFA or Cl- salt form. Using the Cl- salt provides a cleaner and more accurate measurement by eliminating the confounding effects of TFA [1].
Q3: Besides permeability, are there other experimental aspects affected by TFA? Yes. The study highlighting the TFA issue emphasizes that counterion quantification and specification are crucial in all assays involving synthetic peptides [1]. TFA can potentially interfere in various biological and biochemical assays beyond permeability studies.
Once the counterion has been exchanged, you can proceed with standard permeability assays. While specific Papp data for Epitalon is not available, research suggests it has unique bioactive properties, influencing processes like melatonin synthesis and gene expression in various cell models [2] [3]. This indicates its ability to interact with or cross cellular membranes.
Q: Why should I use ¹⁹F-NMR to quantify TFA instead of other methods like chromatography?
Q: Can FT-IR be used for the specific detection of TFA counterions?
Q: My ¹⁹F-NMR signal for TFA is weak. What could be the cause?
Q: How do I choose between ¹⁹F-NMR and FT-IR for my TFA quantification?
| Aspect | ¹⁹F-NMR | FT-IR |
|---|---|---|
| Sensitivity | High (LOD can reach 0.05 μg/mL with long acquisition) [5] | Generally lower sensitivity compared to NMR [3] |
| Specificity | Excellent; chemical shift provides structural info [1] | Good; relies on specific functional group vibrations [4] |
| Sample Preparation | Minimal; often direct dissolution [1] [5] | Can require drying into films or use of specific substrates [4] |
| Quantitative Accuracy | High when relaxation times are considered [1] [5] | Good with proper calibration and background correction [3] |
| Key Parameter | Relaxation delay (D1), Number of scans (NS) [5] | Pathlength normalization, Background subtraction [4] |
This protocol is adapted from validated methods for determining residual TFA in synthetic peptides [1] [5].
Workflow:
Sample Preparation:
NMR Acquisition Parameters:
zgfhigqn on Bruker systems) [1].Data Processing:
This protocol is based on studies analyzing TFA in protein and peptide complexes [3] [4].
Workflow:
Sample Preparation (Dry-Film Method):
FT-IR Acquisition Parameters:
Data Analysis:
For your research records, here are the fundamental characteristics of Epitalon TFA.
| Property | Specification |
|---|---|
| Sequence (Shortening) | Ala-Glu-Asp-Gly (AEDG) [1] [2] |
| Molecular Formula | C₁₆H₂₃F₃N₄O₁₁ [3] [4] |
| Molecular Weight | 504.37 g/mol [3] [4] |
| Form | Lyophilized (freeze-dried) powder [3] |
| Purity | Often ≥ 98.5% to ≥ 99.51% (vendor-specific) [4] [2] |
| Storage (Lyophilized) | Long-term: ≤ -20°C or -80°C [5] Short-term: Stable at room temperature for days/weeks [5] |
Here is a standard protocol for reconstituting lyophilized Epitalon TFA, based on general best practices for peptides [6]. You can adapt the solvent and volume based on your experimental requirements for concentration and solubility.
Critical Steps Explained:
This table addresses common problems researchers encounter when working with lyophilized peptides.
| Issue | Potential Cause | Solution & Prevention |
|---|---|---|
| Peptide won't dissolve | Incorrect solvent, aggressive mixing | Check peptide solubility data; use gentle swirling, not shaking. Some peptides may require dilute acetic acid [6]. |
| Solution appears cloudy/particles | Incomplete dissolution, contamination | Continue gentle mixing; ensure aseptic technique. Filter through a 0.22 μm filter if necessary and sterile [6]. |
| Inaccurate dosing | Miscalculated volume, incomplete dissolution | Double-check calculations; ensure peptide is fully dissolved before use [6]. |
| Loss of peptide activity | Improper storage, repeated freeze-thaw | Store lyophilized at ≤ -20°C; for solutions, aliquot to minimize freeze-thaw cycles and refrigerate or freeze promptly [6] [5]. |
Stability drops significantly once peptides are in solution. Adhere to these guidelines to maintain the integrity of your research samples [6] [5].
| Condition | Stability Expectation | Recommendation |
|---|---|---|
| Refrigerated (2°C - 8°C) | Several days to 1-2 weeks | Store immediately after reconstitution; return to fridge after each use. |
| Frozen (-20°C) | A few months | Best practice: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Frozen (-80°C) | Up to 1 year (varies by peptide) | For long-term storage of stock solutions. |
| Room Temperature | Degradation occurs more rapidly | Keep at room temperature only during active handling. |
| Feature/Aspect | Epitalon (AEDG; Synthetic Tetrapeptide) | Epithalamin (Natural Pineal Gland Polypeptide Extract) |
|---|---|---|
| Basic Definition | Synthetic tetrapeptide (Ala-Glu-Asp-Gly) [1] [2] | Polypeptide extract from the bovine pineal gland [1] |
| Relationship | Synthesized to mimic the amino acid composition of Epithalamin [1] | The natural, complex extract upon which Epitalon is based [1] |
| Telomere & Telomerase Activity | Induces telomerase activity, extends telomere length in human cells [2] [3] | Information not explicitly available in search results |
| Gero- & Neuroprotective Effects | Significant geroprotective, antioxidant, and neuro-protective effects [1] | Established geroprotective agent with a normalizing effect on bodily functions [1] |
| Endocrine & Circadian Effects | Influences melatonin synthesis; restores circadian rhythms [1] [2] | Increases pineal synthesis and secretion of melatonin and serotonin [4] [5] |
| Immune System Effects | Modulates immune function; increases IL-2 mRNA; influences lymphocyte differentiation [1] [2] | Stimulates T and B cell-mediated immunity; increases titers of thymic factors [4] [5] |
| Antioxidant & Anti-mutagenic Effects | Confirmed antioxidant and antimutagenic properties [1] | Potent antioxidant; decreases lipid peroxidation; stimulates superoxide dismutase (CuZn-SOD) [4] [5] |
| Effects on Lifespan | Information not explicitly available in search results | Increases mean and maximum lifespan in rats, mice, and fruit flies; slows aging rate [6] [4] [5] |
| Effects on Carcinogenesis | Information not explicitly available in search results | Inhibits spontaneous and induced carcinogenesis [4] [5] |
For research and reproducibility, here are the methodologies from pivotal studies on these substances.
A 2025 study demonstrated Epitalon's dose-dependent telomere lengthening in human cell lines through telomerase upregulation [3].
A foundational study reevaluated data on the effects of Epithalamin on the lifespan of multiple species [6].
The following diagram illustrates the core mechanisms of action shared by both peptides, based on the reported experimental findings.
| Aspect | Description |
|---|---|
| Basic Structure | Synthetic tetrapeptide (Ala-Glu-Asp-Gly, or AEDG) [1] [2] [3] |
| Origin | Modelled on Epithalamin, a natural polypeptide extract from the bovine pineal gland [1] [2] |
| Common Salt Forms | Studied in free-base form; acetate and trifluoroacetate (TFA) salts are noted as commercially available [2]. |
| Primary Geroprotective Mechanisms | • Telomere maintenance & telomerase activation [1] [4] • Epigenetic regulation & gene expression modulation [1] • Enhanced antioxidant defenses & oxidative stress resilience [1] [5] • Immune system recalibration [1] [2] • Circadian rhythm restoration [1] |
The following diagram illustrates the multi-pathway geroprotective mechanisms of Epitalon as described in the literature.
Key experimental findings from recent studies provide support for Epitalon's geroprotective potential, particularly regarding its most-researched effect: telomere lengthening.
| Study Model | Treatment Protocol | Key Findings & Quantitative Data |
|---|
| Human Cell Lines (2025) [4] | • Cell Types: Normal fibroblast (IBR.3), epithelial (HMEC), breast cancer (21NT, BT474). • Dosage: 1.0 μg/mL for normal cells; 0.1-1.0 μg/mL for cancer cells. • Duration: Daily for 3 weeks (normal cells) or 4 days (cancer cells). | • Telomere Lengthening: Dose-dependent extension observed in normal cells. • Mechanism in Normal Cells: Upregulation of hTERT mRNA expression and telomerase activity. • Mechanism in Cancer Cells: Significant telomere extension via ALT activation. | | In Vitro & Animal Studies (Various) [1] [2] | • Models: Human fibroblasts, fruit flies, rodents, non-human primates. • Common Route: Subcutaneous injection. • Typical Rodent Dose: 0.1–10 μg/mouse/day. • Human Trial Dose (Limited): 0.5–1 mg/day for up to 20 days. | • Extended Replicative Lifespan: Human cells surpassed the Hayflick limit [1]. • Lifespan Extension: Up to 25% in certain animal models [1] [6]. • Antioxidant Effects: Stimulated expression of antioxidant enzymes like Superoxide Dismutase (SOD) [5]. • Immune Effects: Increased IL-2 mRNA levels in murine splenocytes and rebalanced T-cell ratios [1] [2]. |
When evaluating Epitalon for research purposes, several critical limitations must be considered:
For researchers aiming to conduct studies on Epitalon TFA, here are some practical suggestions:
The table below summarizes the fundamental characteristics of Epitalon and TA-65.
| Feature | Epitalon | TA-65 |
|---|---|---|
| Nature & Origin | Synthetic tetrapeptide (Ala-Glu-Asp-Gly); initially modeled on a bovine pineal gland extract [1] [2] | Small molecule compound; purified from the root of Astragalus membranaceus [3] [4] [5] |
| Primary Proposed Mechanism | Telomerase activation; exact molecular target not fully verified [1] [6] [2] | Telomerase activation [4] [5] |
| Other Notable Effects | Antioxidant effects, circadian rhythm regulation (melatonin synthesis), immune modulation, epigenetic influences [1] [2] | Extra-telomeric anti-oxidant effects (e.g., increasing catalase activity) [3] |
| Key Supporting Evidence | In vitro studies on human cell lines [6] | In vitro studies, mouse models [4], and human clinical trials [5] |
The table below consolidates key quantitative findings from various studies.
| Compound | Experimental Model | Dosage / Concentration | Key Outcome(s) | Citation |
|---|---|---|---|---|
| Epitalon | Human breast epithelial cells (HMEC) & fibroblasts (IBR.3) | 1.0 µg/mL daily for 3 weeks | Telomere length extension via telomerase upregulation [6] | |
| Epitalon | Human breast cancer cell lines (21NT, BT474) | 0.1 - 1.0 µg/mL daily for 4 days | Significant telomere length extension via ALT activation [6] | |
| TA-65 | Mouse Embryonic Fibroblasts (MEFs), haploinsufficient for telomerase | 1 µM and 10 µM for 5 days | Telomerase-dependent elongation of short telomeres; decreased % of short telomeres and DNA damage [4] | |
| TA-65 | Mice (dietary supplementation) | Incorporated into standard diet | Elongation of critically short telomeres; improved health-span indicators (glucose tolerance, osteoporosis) [4] | |
| TA-65 | Humans (Elderly patients post-myocardial infarction) | 16 mg daily for 12 months | Increased total lymphocyte count; reduced high-sensitivity C-Reactive Protein (hsCRP) by 62% [5] |
For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key experiments.
This protocol is based on a 2025 study investigating telomere length in human cells [6].
This protocol is derived from a 2011 study using mouse embryonic fibroblasts (MEFs) [4].
The diagram below illustrates the core mechanisms and signaling pathways through which Epitalon and TA-65 exert their effects, based on the current research.
| Biological Model | Observed Effect | Key Quantitative Data / Outcome | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Aging Mouse Oocytes (in vitro) | Reduced intracellular Reactive Oxygen Species (ROS) | 0.1 mM Epitalon significantly reduced ROS levels after 24h culture [1]. | Direct free radical scavenging and protection of mitochondrial function [1]. | [1] |
| Aging Mouse Oocytes (in vitro) | Increased Mitochondrial Membrane Potential (MMP) and mtDNA copy number | Higher red/green fluorescence ratio (JC-1 dye) and increased mtDNA at 24h with 0.1 mM Epitalon [1]. | Improved mitochondrial activity and biogenesis, reducing apoptosis [1]. | [1] |
| Aging Mouse Oocytes (in vitro) | Reduced DNA damage and apoptosis | Lowered γH2AX signal (DNA damage marker) and reduced Annexin-V binding (apoptosis indicator) [1]. | Lowered oxidative stress, leading to less genomic damage and cell death [1]. | [1] |
| Human Cell Lines (in vitro) | Increased Telomere Length | Dose-dependent telomere extension in normal breast epithelial (HMEC) and fibroblast (IBR.3) cells treated with 1.0 μg/mL Epitalon for 3 weeks [2]. | Upregulation of telomerase enzyme activity and hTERT mRNA expression [2]. | [2] |
| General Review of Mechanisms | - | Epitalon is described as having significant geroprotective effects resulting from antioxidant, neuro-protective, and antimutagenic mechanisms [3]. | Multiple, including potential influence on melatonin synthesis and gene expression [3]. | [3] [4] |
While the studies on Epitalon itself used specific biological models, general methodologies for evaluating antioxidant capacity are well-established in biochemistry. The table below outlines common assays that could, in principle, be applied to characterize Epitalon TFA in comparison with other compounds.
| Assay Name | Acronym | Principle of the Method | Measured Parameter | Citation |
|---|---|---|---|---|
| Oxygen Radical Absorbance Capacity | ORAC | Measures the ability to inhibit peroxyl-radical induced oxidation by monitoring fluorescence decay over time. | Area Under the Curve (AUC) of fluorescence decay; compared to a standard like Trolox [5]. | [5] |
| Ferric Reducing Antioxidant Power | FRAP | Assesses the reduction of a ferric ion (Fe³⁺) complex to a ferrous (Fe²⁺) form. | Increase in absorbance at 593 nm; results expressed in Trolox or ascorbic acid equivalents [5] [6]. | [5] [6] |
| Trolox Equivalent Antioxidant Capacity | TEAC | Determines the ability to scavenge the stable ABTS⁺ radical cation. | Percentage inhibition of absorbance at 734 nm; compared to Trolox standard [5]. | [5] |
| 2,2-Diphenyl-1-picrylhydrazyl Assay | DPPH | Measures the scavenging of the stable DPPH radical. | Decrease in absorbance at 517 nm after 30 min; IC50 or Antiradical Power (ARP) is calculated [6]. | [6] |
| Intracellular ROS Assay | DCFH-DA | Uses a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS. | Fluorescence intensity (Ex/Em ~502/523 nm); measured by flow cytometry or microscopy [5]. | [5] |
To objectively compare Epitalon TFA with other antioxidants, you would ideally need to conduct a standardized experimental study. The flowchart below outlines a potential workflow for such a comparison.
| Cell Type | Telomere Lengthening Mechanism | Key Experimental Findings | Quantitative Data (Dose-Dependent) |
|---|
| Normal Human Cells (e.g., HMEC epithelial cells, IBR.3 fibroblasts) [1] | Telomerase Upregulation [1] [2] | • Increased hTERT mRNA expression • Elevated telomerase enzyme activity [1] | • Treatment: 1.0 μg/mL daily for 3 weeks [1] | | Cancer Cell Lines (e.g., 21NT, BT474 breast cancer cells) [1] | Alternative Lengthening of Telomeres (ALT) Activation [1] [2] | • Significant telomere extension via ALT pathway • Only a minor, non-significant increase in ALT activity was noted in normal cells [1] | • Treatment: 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] |
The comparative data above is derived from a standardized experimental workflow. Here are the detailed methodologies used in the cited 2025 study [1].
1. Cell Culture and Treatment
2. Telomere Length Measurement (qPCR)
(TTAGGG)14 was used to create a standard curve.3. Analysis of Mechanisms
The experiments demonstrate that Epitalon works through different, cell-type-specific pathways to achieve telomere lengthening. The following diagrams illustrate these distinct mechanisms.
The finding that Epitalon activates two different telomere-maintenance mechanisms has critical implications for its potential therapeutic use and safety profile.
The table below summarizes the key findings from a 2025 study that provides direct quantitative data on how Epitalon upregulates hTERT mRNA expression and extends telomere length [1] [2].
| Cell Type | Treatment | Key Findings on hTERT mRNA and Telomeres | Proposed Primary Mechanism |
|---|---|---|---|
| Normal Human Cells (Fibroblasts IBR.3, Epithelial cells HMEC) | 1.0 μg/mL daily for 3 weeks [1] | Dose-dependent telomere length extension via upregulation of hTERT mRNA and telomerase enzyme activity [1] [2]. | Telomerase activation [1] [2] |
| Breast Cancer Cells (21NT, BT474) | 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] | Significant telomere length extension occurred primarily through ALT (Alternative Lengthening of Telomeres) activation [1] [2]. | ALT activation [1] [2] |
This study demonstrates that Epitalon induces telomere lengthening in both normal and cancer cells, but engages different downstream mechanisms. The selective activation of the ALT pathway in cancer cells is a critical finding for evaluating its therapeutic profile [1] [2].
The core methodology for validating hTERT mRNA expression involves real-time quantitative reverse transcription polymerase chain reaction (RQ-PCR). The workflow below outlines the key steps.
Key Technical Details:
Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) modeled on a natural pineal gland extract [5] [6]. Its action on telomeres is believed to be part of its broader geroprotective effects. The following diagram illustrates the validated pathway from the 2025 study.
The following table summarizes the key quantitative findings from the 2025 study, which treated various human cell lines with Epitalon [1].
| Cell Line / Type | Treatment Details | Key Findings: Telomere Length | Primary Mechanism Identified |
|---|---|---|---|
| Normal Epithelial (HMEC) | 1.0 μg/mL for 3 weeks | Increased | Telomerase Upregulation: Dose-dependent extension via increased hTERT mRNA and telomerase enzyme activity [1]. |
| Normal Fibroblast (IBR.3) | 1.0 μg/mL for 3 weeks | Increased | Telomerase Upregulation: Dose-dependent extension via increased hTERT mRNA and telomerase enzyme activity [1]. |
| Breast Cancer (21NT) | 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days | Significant increase | ALT Activation: Telomere length was significantly extended through the ALT pathway [1]. |
| Breast Cancer (BT474) | 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days | Significant increase | ALT Activation: Telomere length was significantly extended through the ALT pathway [1]. |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the core methodologies used in the 2025 study [1].
The data indicates a critical double-edged sword effect of Epitalon:
The diagrams below summarize the divergent mechanisms of Epitalon in normal versus cancer cells and the key experimental workflow.
| Study Model & Design | Key Lifespan Findings | Other Relevant Biomarkers | Source |
|---|
| Model: Female Swiss-derived SHR mice [1] Dosing: 1.0 µg/mouse (~30-40 µg/kg), subcutaneously for 5 days/month, starting at 3 months of age until natural death [1] | • No change in mean life span [1] • Increased maximum life span by 12.3% [1] • Increased life span of the last 10% of survivors by 13.3% (P<0.01) [1] | • Slowed age-related switch-off of estrous function [1] • Decreased frequency of chromosome aberrations in bone marrow cells by 17.1% (P<0.05) [1] • 6-fold inhibition of leukemia development; no effect on total spontaneous tumor incidence [1] | [1] |
For researchers looking to understand or replicate the methodology, here is a detailed breakdown of the key in vivo study.
The observed in vivo effects are supported by research into Epitalon's cellular mechanisms. The following diagram illustrates its multi-pathway mode of action, which contributes to its potential geroprotective effects.
The diagram above shows how the multiple mechanisms contribute to the potential outcomes observed in studies:
When evaluating these findings, it is crucial to consider the following limitations: